

Solubility Profile of Direct Yellow 28: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct yellow 28*

Cat. No.: *B12091073*

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Direct Yellow 28** (C.I. 19555) in aqueous and organic solvents. This document is intended to be a valuable resource for laboratory professionals requiring accurate solubility data for experimental design, formulation development, and quality control purposes.

Direct Yellow 28 is a stilbene-azo direct dye known for its application in the textile and paper industries.^{[1][2]} Its solubility is a critical parameter influencing its application, efficacy, and environmental fate. This guide summarizes the available quantitative data, provides detailed experimental protocols for solubility determination, and outlines a logical workflow for assessing the solubility of this and similar compounds.

Core Data Presentation

The solubility of a compound is dependent on the solvent and the temperature. The following table summarizes the known quantitative and qualitative solubility of **Direct Yellow 28**.

Solvent	Temperature (°C)	Solubility (g/L)	Remarks
Water	60	40	Soluble[3][4][5]
Ethanol	Not Specified	Slightly Soluble / Partially Soluble	Quantitative data not widely reported[3][4] [5]
Methanol	Not Specified	Not Quantitatively Reported	-
Acetone	Not Specified	Not Quantitatively Reported	-
Dimethyl Sulfoxide (DMSO)	Not Specified	Not Quantitatively Reported	-

Experimental Protocols for Solubility Determination

For solvents where quantitative data is not readily available, the following experimental protocols provide a robust framework for its determination in the laboratory. The recommended method is the saturation shake-flask method coupled with UV-Visible spectrophotometry, a reliable technique for colored compounds.

Principle

An excess amount of the dye is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The undissolved solid is then removed, and the concentration of the dissolved dye in the clear supernatant is determined using UV-Visible spectrophotometry by applying the Beer-Lambert Law.

Materials and Equipment

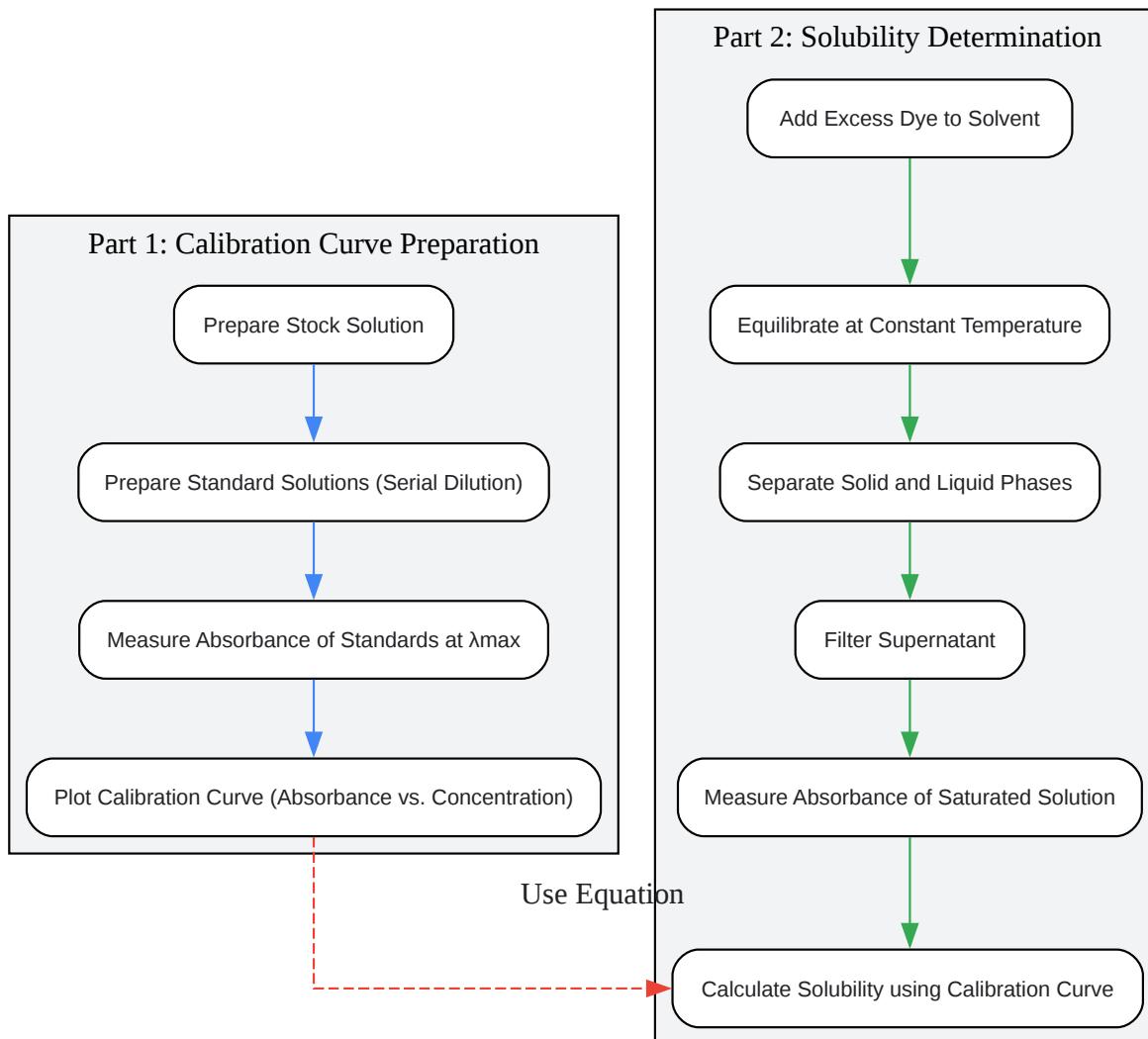
- **Direct Yellow 28** (analytical standard)
- Solvents of interest (e.g., ethanol, methanol, acetone, DMSO), analytical grade
- Volumetric flasks
- Pipettes

- Syringe filters (0.45 μm)
- Shaking incubator or water bath with temperature control
- UV-Visible spectrophotometer
- Analytical balance
- Cuvettes

Procedure

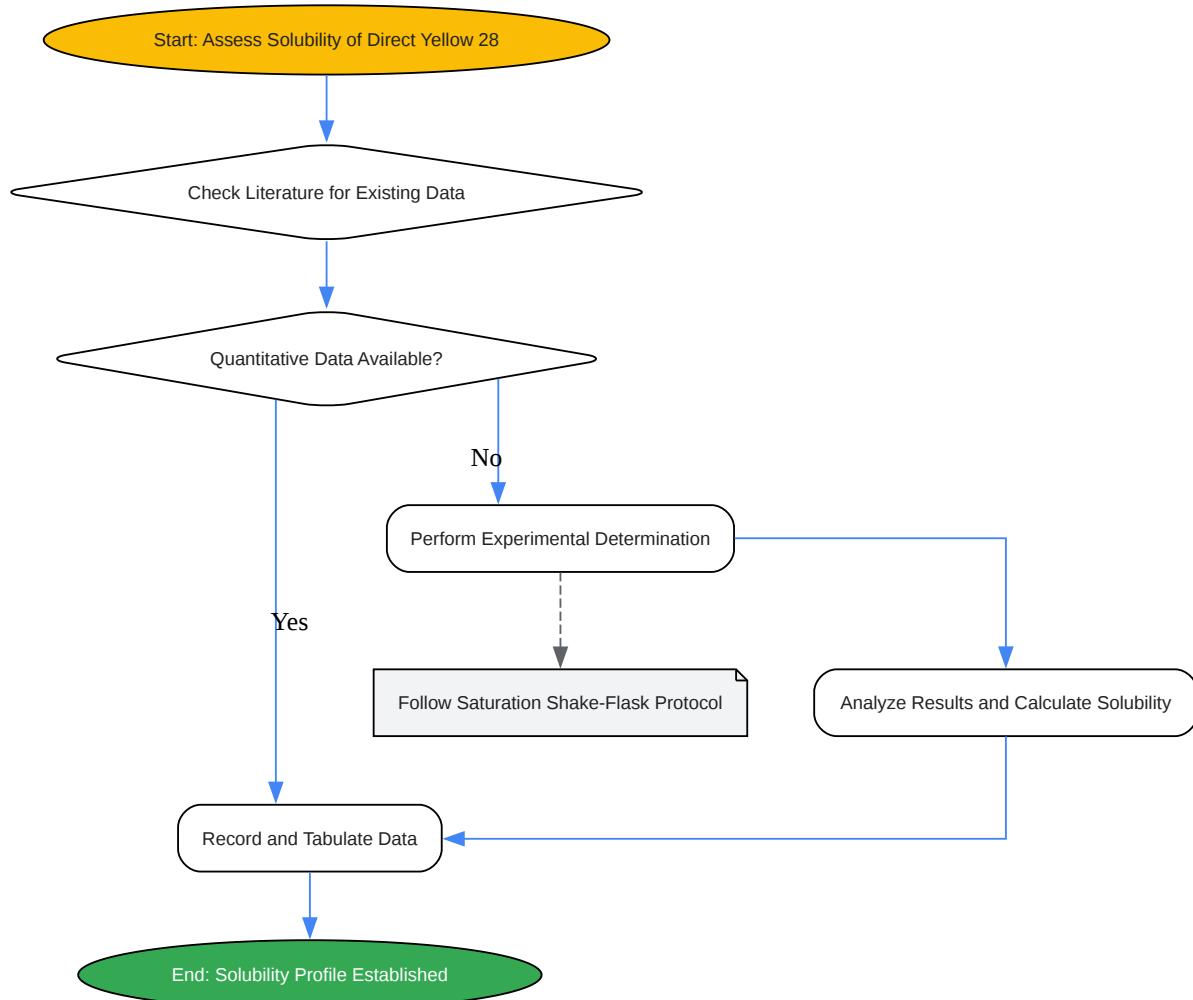
Part 1: Preparation of Standard Solutions and Calibration Curve

- Stock Solution Preparation: Accurately weigh a known mass of **Direct Yellow 28** and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a high, known concentration.
- Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.
- Spectrophotometric Analysis:
 - Determine the wavelength of maximum absorbance (λ_{max}) of **Direct Yellow 28** in the specific solvent by scanning a mid-range standard solution across the visible spectrum.
 - Measure the absorbance of each standard solution at the determined λ_{max} .
- Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 1 indicates a good linear relationship.


Part 2: Determination of Solubility (Saturation Shake-Flask Method)

- Sample Preparation: Add an excess amount of **Direct Yellow 28** to a series of vials, each containing a known volume of the solvent of interest. The excess solid should be clearly visible.

- Equilibration: Seal the vials and place them in a shaking incubator or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (0.45 μ m) to remove any remaining solid particles.
- Dilution (if necessary): If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, dilute the filtered supernatant with a known volume of the solvent.
- Spectrophotometric Measurement: Measure the absorbance of the (diluted) saturated solution at the λ_{max} .
- Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of **Direct Yellow 28** in the (diluted) saturated solution. If a dilution was performed, multiply the result by the dilution factor to obtain the solubility.


Mandatory Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining dye solubility.

[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Direct Yellow 28 Dyes | CAS No.: 8005-72-9 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 2. Basic Yellow 28 - Cationic yellow 28 - Cationic Yellow X-GL from Emperor Chem [emperordye.com]
- 3. worlddyeviariety.com [worlddyeviariety.com]
- 4. Cas 8005-72-9, Direct Yellow 28 | lookchem [lookchem.com]
- 5. Buy C.I. Direct Yellow 28 (EVT-12224455) | 8005-72-9 [evitachem.com]
- To cite this document: BenchChem. [Solubility Profile of Direct Yellow 28: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12091073#solubility-of-direct-yellow-28-in-aqueous-and-organic-solvents\]](https://www.benchchem.com/product/b12091073#solubility-of-direct-yellow-28-in-aqueous-and-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com